molecular formula C25H20ClNO3 B6135190 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione

2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione

Cat. No. B6135190
M. Wt: 417.9 g/mol
InChI Key: YLYQUKHVIXLLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as CPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP belongs to the family of cyclohexanedione derivatives and possesses a unique chemical structure that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is not fully understood. However, it is believed that 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione acts by inhibiting specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis.
Biochemical and physiological effects:
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been found to inhibit the activity of various enzymes such as MMPs, which are involved in the degradation of extracellular matrix proteins. Additionally, 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its high potency and selectivity towards cancer cells. 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been found to exhibit potent anticancer activity even at low concentrations. However, one of the limitations of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been found to exhibit cytotoxicity towards normal cells at high concentrations, which can limit its therapeutic applications.

Future Directions

There are several future directions for the research and development of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. Another area of research is the development of new formulations of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione that can improve its solubility and bioavailability. Additionally, the development of new analogs of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione with improved potency and selectivity is also an area of interest. Finally, the evaluation of the safety and efficacy of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in preclinical and clinical trials is a crucial step towards its eventual use as a therapeutic agent.

Synthesis Methods

2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be synthesized through a multi-step process starting from 2-chloro-5-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group followed by the protection of the amino group with a phenoxy group. The protected amino group is then converted to an imine group by reacting with benzaldehyde. The final step involves the cyclization of the imine group with 1,3-cyclohexanedione to yield 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione.

Scientific Research Applications

2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications in various fields of research. One of the most promising applications of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is in the treatment of cancer. 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.

properties

IUPAC Name

2-[(5-chloro-2-phenoxyphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO3/c26-19-11-12-25(30-20-9-5-2-6-10-20)22(15-19)27-16-21-23(28)13-18(14-24(21)29)17-7-3-1-4-8-17/h1-12,15-16,18,28H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYQUKHVIXLLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Chloro-2-phenoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

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